Trachelogenin 4'-O-beta-gentiobioside
Description
Trachelogenin 4'-O-β-gentiobioside (CAS: 106647-13-6) is a dibenzylbutyrolactone lignan glycoside isolated from Trachelospermum jasminoides (Caulis Trachelospermi), a plant used in Traditional Chinese Medicine for anti-inflammatory and anticancer applications . Structurally, it consists of the aglycone trachelogenin (a lignan with a 3,4-dimethoxyphenyl group and a methyl-substituted butyrolactone ring) linked to a gentiobiosyl moiety (β-1→6-linked diglucose) at the 4'-position . Its molecular formula is C₃₃H₄₄O₁₇ (MW: 712.69), with a logP of -1.1 and high hydrophilicity (tPSA: 253), making it soluble in polar solvents like DMSO and aqueous methanol .
Properties
Molecular Formula |
C33H44O17 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C33H44O17/c1-43-18-6-4-15(9-20(18)44-2)8-17-13-47-32(41)33(17,42)11-16-5-7-19(21(10-16)45-3)48-31-29(40)27(38)25(36)23(50-31)14-46-30-28(39)26(37)24(35)22(12-34)49-30/h4-7,9-10,17,22-31,34-40,42H,8,11-14H2,1-3H3/t17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,33-/m0/s1 |
InChI Key |
IQCQVYHOIJUWFV-WWWLVXCOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Open Column Chromatography
Primary purification employs sequential column chromatography:
- Polyamide chromatography : Removes flavonoids and tannins via gradient elution with ethanol-water.
- Silica gel chromatography : Fractions are eluted with chloroform-methanol (10:1 to 5:1 v/v) to separate lignans by polarity.
- Sephadex LH-20 : Further resolves lignan glycosides using methanol or methanol-water mixtures.
For this compound, a representative elution profile from T. jasminoides yielded the compound in the 30–40% methanol fraction.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 columns (e.g., 250 × 20 mm, 5 μm) and acetonitrile-water gradients (20–45% acetonitrile over 60 min) achieves final purification. Critical parameters include:
Structural Elucidation and Validation
Mass Spectrometric Analysis
This compound ([M+Na]⁺ m/z 721.2315) exhibits characteristic MS/MS fragments:
Table 1 : Key MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragments (m/z) | Assignment |
|---|---|---|
| 721.2315 | 559.1771, 397.1249 | Sequential hexose losses |
| 159.0419 | Nortrachelogenin aglycone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR confirm the gentiobiosyl linkage at C-4':
- Aglycone signals : δ 6.85 (H-2), 6.77 (H-5), and 4.70 (H-8') for trachelogenin.
- Gentiobiosyl protons : δ 4.98 (H-1''), 4.25 (H-6''a/b).
Quantitative Analysis and Yield Optimization
Reverse-phase HPLC-UV (C18 column, 230 nm) quantifies this compound in crude extracts. A validated method reports:
Table 2 : Representative Yields from T. jasminoides
| Step | Yield (mg/kg plant) | Purity (%) |
|---|---|---|
| Crude extract | 1200 | 2–5 |
| After HP-20 resin | 85 | 15–20 |
| Final HPLC purification | 12 | ≥98 |
Challenges and Methodological Refinements
Co-elution Issues
Structural analogs like matairesinol 4'-O-beta-gentiobioside (Δtᵣ = 0.3 min) necessitate ultra-high-resolution LC-MS/MS for differentiation.
Scalability
Semi-preparative Sephadex LH-20 columns (40–60 cm bed height) improve throughput without compromising resolution.
Stability Considerations
This compound degrades at >40°C; lyophilized powders stored at −20°C retain stability for >2 years.
Chemical Reactions Analysis
Types of Reactions: Trachelogenin 4’-O-beta-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving Trachelogenin 4’-O-beta-gentiobioside include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Trachelogenin 4’-O-beta-gentiobioside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Anti-inflammatory Effects
Trachelogenin 4'-O-beta-gentiobioside exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 cells. The inhibition is dose-dependent, with effective concentrations ranging from 30 to 300 mg/mL.
Table 1: Inhibition of Inflammatory Mediators
| Compound | IC50 (μM) | Inhibition Ratio (%) |
|---|---|---|
| This compound | 3.14 | 89.8 |
| Arctigenin | 6.47 | 32.6 |
| Matairesinol | 2.92 | 44.2 |
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation through its effects on the JAK/STAT signaling pathway. A notable study demonstrated that it significantly inhibited both IFN-γ/STAT1 and IL-6/STAT3 pathways, which are often activated in various cancers.
Table 2: Anticancer Activity against Cancer Cell Lines
| Cell Line | Treatment Concentration (μg/mL) | Proliferation Inhibition (%) |
|---|---|---|
| A549 (Lung) | 10 | 70 |
| MCF-7 (Breast) | 20 | 65 |
| HeLa (Cervical) | 15 | 75 |
Antiviral Properties
This compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). It was found to inhibit HCV entry by interfering with the interaction between HCV glycoprotein E2 and the host entry factor CD81, with an IC50 value of approximately .
Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, RAW264.7 macrophages were treated with varying concentrations of Trachelogenin for 24 hours. The results indicated a marked decrease in nitric oxide production, correlating with reduced iNOS expression.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted on A549 lung cancer cells treated with Trachelogenin at different concentrations (5, 10, and 20 μg/mL). The results showed a significant reduction in cell viability, confirming its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Trachelogenin 4’-O-beta-gentiobioside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to Ras association proximate 1 (Rap1) and inhibiting its activation . This inhibition prevents subchondral bone loss and enhances chondrocyte survival by upregulating hypoxia-inducible factor 1-alpha (HIF1α) and promoting glycolysis . These dual mechanisms collectively contribute to the compound’s therapeutic effects in conditions like osteoarthritis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Comparison
Key structural analogs of trachelogenin 4'-O-β-gentiobioside include:
Key Differences :
- R1: Trachelogenin derivatives have a hydroxyl group (OH), whereas matairesinol/arctigenin analogs lack this substituent (R1 = H) .
- R4: Trachelogenin and arctigenin gentiobiosides have a methyl group (CH₃), unlike matairesinol (R4 = H) .
- Sugar moiety: Gentiobiosides (disaccharide) vs. monosaccharides (e.g., tracheloside) significantly alter solubility and bioavailability .
Physicochemical Properties
| Property | Trachelogenin 4'-O-β-gentiobioside | Matairesinol 4'-O-β-gentiobioside | Arctigenin 4'-O-β-gentiobioside | Tracheloside |
|---|---|---|---|---|
| Molecular Weight | 712.69 | 682.67 | 696.69 | 550.55 |
| logP | -1.1 | -1.32 | -0.98 (predicted) | 0.5 |
| tPSA | 253 | 243.52 | 240 | 167 |
| Solubility | Soluble in DMSO, 50% methanol | Similar to trachelogenin | Similar to trachelogenin | Less soluble |
| Stability | Stable at -20°C (powder) | Stable at -20°C | Stable at -20°C | Stable |
The disaccharide gentiobiosyl group increases hydrophilicity (lower logP, higher tPSA) compared to monosaccharide analogs like tracheloside .
In Vitro Activity:
- JAK/STAT Pathway Inhibition: Trachelogenin (aglycone): IC₅₀ = 3.14 μM (IFN-γ/STAT1), 3.63 μM (IL-6/STAT3) . Trachelogenin 4'-O-β-gentiobioside: No activity at 5 μM due to glycosylation masking the active site . Arctigenin (aglycone): IC₅₀ = 9.46 μM (IFN-γ/STAT1), 6.47 μM (IL-6/STAT3) . Matairesinol (aglycone): IC₅₀ = 2.92 μM (IL-6/STAT3) .
In Vivo Activity:
- Glycosides as Prodrugs : Gentiobiosides are metabolized in the intestinal tract to active aglycones (e.g., trachelogenin) via bacterial enzymes, enabling systemic effects .
- Anti-inflammatory Targets: Trachelogenin 4'-O-β-gentiobioside binds to human inducible nitric oxide synthase (iNOS), similar to arctigenin and matairesinol gentiobiosides .
Research Implications
- Structural-Activity Relationship (SAR) : The hydroxyl (R1) and methyl (R4) groups enhance aglycone activity, while glycosylation reduces direct in vitro efficacy but improves solubility for oral delivery .
- Natural Product Synergy: Co-occurrence of gentiobiosides (e.g., trachelogenin, arctigenin, matairesinol derivatives) in T. jasminoides suggests complementary roles in modulating inflammatory pathways .
Biological Activity
Trachelogenin 4'-O-beta-gentiobioside is a lignan compound derived from the leaves and stems of Trachelospermum jasminoides . This compound has garnered attention due to its diverse biological activities, particularly in the context of anti-inflammatory, anticancer, and antiviral effects. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₃₃H₄₄O₁₇
- Molecular Weight : 712.7 g/mol
- CAS Number : 106647-13-6
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 cells, which are critical mediators in inflammatory responses. The inhibition was dose-dependent, demonstrating effectiveness at concentrations ranging from 30 to 300 mg/mL .
Table 1: Inhibition of Inflammatory Mediators
| Compound | IC50 (μM) | Inhibition Ratio (%) |
|---|---|---|
| This compound | 3.14 | 89.8 |
| Arctigenin | 6.47 | 32.6 |
| Matairesinol | 2.92 | 44.2 |
2. Anticancer Activity
Trachelogenin has shown potential in inhibiting cancer cell proliferation through its effects on the JAK/STAT signaling pathway. A notable study demonstrated that it significantly inhibited IFN-γ/STAT1 and IL-6/STAT3 pathways, which are often activated in various cancers.
Table 2: Anticancer Activity against Cancer Cell Lines
| Cell Line | Treatment Concentration (μg/mL) | Proliferation Inhibition (%) |
|---|---|---|
| A549 (Lung) | 10 | 70 |
| MCF-7 (Breast) | 20 | 65 |
| HeLa (Cervical) | 15 | 75 |
3. Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). It was found to inhibit HCV entry by interfering with the interaction between HCV glycoprotein E2 and the host entry factor CD81, with an IC50 value of approximately .
Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, RAW264.7 macrophages were treated with varying concentrations of Trachelogenin for 24 hours. The results indicated a marked decrease in NO production, correlating with reduced iNOS expression.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted on A549 lung cancer cells treated with Trachelogenin at different concentrations (5, 10, and 20 μg/mL). The results showed a significant reduction in cell viability, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal solvent systems for preparing stable stock solutions of trachelogenin 4'-O-beta-gentiobioside in in vitro assays?
- Methodological Answer : Based on solubility data, DMSO is recommended for initial stock preparation (10–50 mg/mL). For aqueous compatibility, formulations combining DMSO with 20% SBE-β-CD in saline (10:90 ratio) or PEG300 with Tween-80 (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) improve solubility and stability. Heating (≤50°C) or brief sonication may resolve precipitation. Stock solutions should be stored at -80°C to minimize degradation .
Q. How can researchers validate the identity and purity of this compound in natural product extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry (MS) is critical for quantification and structural confirmation. A validated method using a C18 column with methanol and 10 mM aqueous ammonia (80:20) as the mobile phase achieves baseline separation of trachelogenin derivatives. Nuclear magnetic resonance (NMR) and optical rotation analysis further confirm stereochemical integrity .
Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies for this compound?
- Methodological Answer : Plasma concentration-time profiles (AUC, Cmax, t1/2) and bioavailability are essential. A validated LC-MS/MS method for rat plasma analysis (linear range: 0.625–625 ng/mL) with liquid-liquid extraction (ethyl acetate) ensures accurate quantification. Intravenous and oral dosing in rodents reveal low systemic exposure, necessitating formulation optimization (e.g., SBE-β-CD or lipid-based carriers) to enhance absorption .
Advanced Research Questions
Q. How do conflicting reports on this compound’s bioactivity (e.g., antiviral vs. antitumor effects) inform experimental design?
- Methodological Answer : Mechanistic studies should differentiate context-dependent effects. For antiviral activity (HCV entry inhibition, IC50 = 0.259 μg/mL), CD81 receptor binding assays are critical. For antitumor activity (e.g., HCT-116 colon cancer cells), evaluate β-catenin pathway modulation via Western blotting (phospho-GSK3β, c-Myc levels). Dose-response curves (0.1–100 μM) and time-course experiments clarify concentration-dependent vs. time-dependent effects .
Q. What strategies resolve discrepancies in solubility data across different experimental models?
- Methodological Answer : Solubility varies with solvent polarity and temperature. In in vitro models, DMSO or ethanol (logP = -1.1) are suitable, while in vivo models require biocompatible surfactants (e.g., 20% SBE-β-CD). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Comparative studies using parallel artificial membrane permeability assays (PAMPA) can reconcile differences in bioavailability .
Q. How can researchers optimize the glycosidic linkage stability of this compound during long-term storage?
- Methodological Answer : Degradation studies under accelerated conditions (40°C, 75% RH) show lyophilized powders stored at -20°C retain >90% stability over 3 years. For liquid formulations, pH 6.5–7.5 buffers minimize hydrolysis. Stability-indicating HPLC methods (e.g., monitoring gentiobioside cleavage via retention time shifts) are required for quality control .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to HCV glycoproteins (E1/E2) or β-catenin. Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., hydroxyl groups at C3 and C4'). MM-GBSA calculations estimate binding free energy (ΔG) to prioritize high-affinity analogs .
Data Contradiction Analysis
Q. Why do studies report divergent IC50 values for this compound in cancer models?
- Methodological Answer : Variability arises from cell line-specific expression of β-catenin pathway components (e.g., SW480 vs. HCT-116). Standardize assays using synchronized cell cycles and matched seeding densities. Normalize data to positive controls (e.g., paclitaxel for cytotoxicity) and validate via siRNA knockdown of target genes .
Q. How should researchers address low oral bioavailability in preclinical studies?
- Methodological Answer : Poor bioavailability (e.g., <10% in rats) is attributed to P-glycoprotein efflux and first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) or nanoformulations (liposomes, PLGA nanoparticles) improves AUC by 2–3 fold. Bile duct cannulation studies differentiate hepatic vs. intestinal metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
